4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine
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Overview
Description
4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and modified physicochemical properties, making them valuable in various fields, including drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Fluoromethyl)piperidine: Shares the fluoromethyl group but lacks the pyridine ring.
4-(Fluoromethyl)-4-methylpiperidine: Contains an additional methyl group on the piperidine ring.
Uniqueness
4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both the fluoromethyl group and the pyridine ring, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H15FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
OPYCJHLWRXLFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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